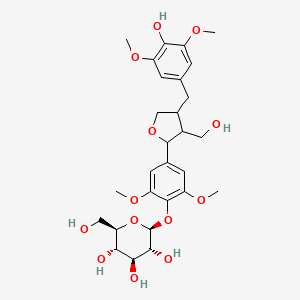

5,5'-Dimethoxylariciresinol 4-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38O13 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15?,16?,21-,23-,24+,25-,26?,28+/m1/s1 |

InChI Key |

OSPNTYPNEPEMIS-PQDWNSJOSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glucoside, a class of phytoestrogenic compounds recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for this compound. While quantitative data for this specific compound remains limited in publicly available literature, this document compiles the current knowledge to support further research and development. Information on related compounds is provided to infer potential biological activities and guide future investigation.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Lonicera and Phellodendron genera. The broader class of lignans (B1203133) is widely distributed throughout the plant kingdom, found in tissues such as seeds, leaves, and bark[1][2][3]. The known distribution of this specific lignan glucoside is detailed in Table 1.

| Plant Species | Common Name | Family | Plant Part(s) | Reference(s) |

| Lonicera maackii | Amur Honeysuckle | Caprifoliaceae | Herbs | [1][4] |

| Lonicera japonica | Japanese Honeysuckle | Caprifoliaceae | Herb/Flower Buds | [5] |

| Phellodendron amurense | Amur Cork Tree | Rutaceae | Data available | [6] |

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound in its natural sources (e.g., mg/g of plant material) is not extensively reported in the scientific literature. General phytochemical analyses of Lonicera maackii have quantified other compounds, such as chlorogenic acid and luteoloside, but not this specific lignan[7]. Similarly, studies on Phellodendron amurense have focused on the quantification of alkaloids like berberine[8][9].

The lack of quantitative data represents a significant knowledge gap and a key area for future research. The development and validation of a robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), would be essential for accurately determining the concentration of this compound in various plant tissues and extracts.

Experimental Protocols: Extraction, Isolation, and Characterization

While a specific, detailed protocol for the extraction and isolation of this compound has not been published, a general methodology can be constructed based on established techniques for isolating lignan glucosides from plant matrices[10][11][12].

General Extraction and Isolation Workflow

The following workflow outlines a plausible procedure for the extraction and purification of this compound from plant material.

Detailed Methodologies

3.2.1. Plant Material Preparation:

-

Collect fresh plant material (e.g., herbs of Lonicera maackii).

-

Thoroughly wash the material with distilled water to remove any contaminants.

-

Dry the plant material either by air-drying in a shaded, well-ventilated area or by freeze-drying to preserve the chemical integrity of the constituents.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

3.2.2. Extraction:

-

Macerate the powdered plant material in 70-95% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

-

Filter the mixture through filter paper to separate the extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

3.2.3. Fractionation:

-

Suspend the crude extract in distilled water and perform liquid-liquid partitioning with solvents of increasing polarity. Lignan glucosides are typically enriched in the n-butanol fraction.

-

Separate the n-butanol layer and evaporate the solvent to yield the n-butanol fraction.

3.2.4. Purification:

-

Subject the n-butanol fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.

-

Finally, achieve the isolation of pure this compound using preparative High-Performance Liquid Chromatography (prep-HPLC) with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.

3.2.5. Characterization:

-

The structure of the isolated compound should be confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

-

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are currently lacking in the literature. However, the activities of structurally related lignan glucosides can provide insights into its potential therapeutic effects.

Lignans as a class are known for their antioxidant, anti-inflammatory, and anticancer properties[11][13][14]. More specifically, studies on other lignan glucosides have demonstrated neuroprotective effects. For instance, (-)-Syringaresinol-4-O-β-D-glucopyranoside has been shown to inhibit corticosterone-induced apoptosis in PC12 cells by modulating the mitochondrial apoptotic pathway and activating the CREB/BDNF signaling cascade[15]. Additionally, anthocyanins from blue honeysuckle (Lonicera caerulea) have demonstrated neuroprotective effects against ferroptosis by activating the Nrf2-GPX7 axis[16].

Based on this evidence from related compounds, a potential neuroprotective signaling pathway for this compound can be hypothesized.

Disclaimer: The signaling pathway depicted above is speculative and based on the activities of structurally similar compounds. Direct experimental validation is required to confirm the biological effects of this compound.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Quantitative analysis of this compound in its known natural sources to identify high-yielding species and optimal harvest times.

-

Development of standardized extraction and purification protocols to ensure a consistent supply of the pure compound for research purposes.

-

In-depth investigation of its biological activities , including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, using both in vitro and in vivo models.

-

Elucidation of the specific molecular mechanisms and signaling pathways through which it exerts its biological effects.

Conclusion

This compound is a naturally occurring lignan with potential for further investigation in the fields of phytochemistry and drug discovery. While its known natural sources are limited and quantitative data is scarce, the methodologies for its isolation and the potential biological activities inferred from related compounds provide a solid foundation for future research. This technical guide serves as a resource for scientists and researchers to advance the understanding and potential application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]

- 6. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]

- 9. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Blue honeysuckle (Lonicera caerulea L.)-anthocyanins and cyanidin-3-O-glucoside protect dopaminergic neurons against ferroptosis by activating the Nrf2-GPX7 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside from Lonicera maackii

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on the available scientific literature. A specific, detailed protocol for the isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside from Lonicera maackii has not been published. The experimental protocols provided herein are representative methodologies for the isolation of lignan (B3055560) glucosides from plant sources and should be adapted and optimized for this specific application.

Introduction

Lonicera maackii, commonly known as Amur honeysuckle, is a plant species that has been a subject of phytochemical interest. It is a source of various bioactive compounds, including lignans.[1] Among these, this compound, a lignan glucoside, has been identified. This document provides a technical guide on the isolation, identification, and potential biological significance of this compound, tailored for professionals in research and drug development.

Compound Profile: this compound

This compound is a lignan characterized by a core structure of two phenylpropane units. The presence of a glucose moiety increases its polarity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₁₃ | [2][3] |

| Molecular Weight | 582.59 g/mol | [2][3] |

| CAS Number | 154418-16-3 | [4] |

| Appearance | Solid (Typical) | [2] |

| XLogP3-AA | 0.5 | [3] |

| Hydrogen Bond Donor Count | 6 | [3] |

| Hydrogen Bond Acceptor Count | 13 | [3] |

| Rotatable Bond Count | 10 | [3] |

| Exact Mass | 582.23124126 g/mol | [3] |

| Monoisotopic Mass | 582.23124126 g/mol | [3] |

Experimental Protocols

The following sections detail a representative workflow for the isolation and characterization of this compound from the aerial parts of Lonicera maackii.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Lonicera maackii should be collected. Proper botanical identification is crucial.

-

Drying: The plant material should be air-dried or freeze-dried to prevent enzymatic degradation of the target compounds. Lignans and their glycosides are relatively stable at temperatures up to 60°C.[5]

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The extraction of lignan glucosides is typically achieved using polar solvents. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are highly effective.[5]

-

Solvent Selection: A solution of 70-95% ethanol in water is a suitable solvent for the extraction of lignan glucosides.[5]

-

Extraction Procedure:

-

Macerate the powdered plant material in the chosen solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Perform the extraction at room temperature with agitation for 24-48 hours. Alternatively, use heat-reflux extraction at a temperature below the boiling point of the solvent for a shorter duration (e.g., 2-4 hours).

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Combine the extracts and filter to remove solid plant material.

-

-

Solvent Removal: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Purification

A multi-step purification process is required to isolate this compound from the crude extract.

3.3.1. Liquid-Liquid Partitioning

-

Suspend the crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

The target lignan glucoside is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

3.3.2. Column Chromatography

-

Stationary Phases: A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel.[6][7]

-

Silica Gel Chromatography:

-

Apply the enriched fraction (e.g., ethyl acetate fraction) to a silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

This technique is effective for separating compounds based on molecular size and polarity.

-

Use methanol as the mobile phase.

-

-

Reversed-Phase (C18) HPLC:

-

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique for final purification.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

-

Structural Elucidation

The structure of the purified compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR provide information about the proton and carbon skeleton of the molecule.[8][9]

-

2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons, confirming the structure of the lignan and the position of the glycosidic linkage.[8][9][10]

-

Visualization of Experimental Workflow and Biological Activity

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway: Reversal of Multidrug Resistance

Research has shown that this compound (DMAG) can reverse multidrug resistance (MDR) in doxorubicin-resistant human leukemia cells (K562/DOX).[11][12] This effect is mediated through the inhibition of the P-glycoprotein (P-gp) efflux pump.[11][12]

The proposed mechanism involves DMAG inhibiting the function of P-gp, a membrane protein that actively transports chemotherapeutic drugs out of cancer cells.[11] By inhibiting P-gp, DMAG allows for the intracellular accumulation of drugs like doxorubicin, thereby restoring their cytotoxic effects.[11][12]

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of multidrug resistance reversal by this compound.

Quantitative Data from Literature

While specific yield and purity data for the isolation of this compound from Lonicera maackii are not available in the reviewed literature, a study on its biological activity in K562/DOX cells provides some quantitative insights into its efficacy as an MDR modulator.[11][12]

| Parameter | Condition | Result | Reference |

| Doxorubicin IC₅₀ in K562/DOX cells | Doxorubicin alone | 34.93 ± 1.37 µM | [12] |

| Doxorubicin IC₅₀ in K562/DOX cells | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 µM | [12] |

| Intracellular Doxorubicin Accumulation | + 1.0 µM DMAG | 2.3-fold increase in fluorescence intensity | [11][12] |

| Intracellular Rhodamine 123 Accumulation | + 1.0 µM DMAG | 49.11% increase in fluorescence intensity | [11][12] |

Conclusion

This compound is a lignan present in Lonicera maackii with potential therapeutic applications, notably in overcoming multidrug resistance in cancer cells. This guide provides a framework for its isolation and characterization based on established methodologies for natural product chemistry. Further research is warranted to develop a specific and optimized isolation protocol from Lonicera maackii and to fully elucidate its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]

- 3. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,5'-Dimethoxylariciresil 4-O-glucoside | 154418-16-3 [chemicalbook.com]

- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.cnr.it [iris.cnr.it]

- 10. researchgate.net [researchgate.net]

- 11. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 5,5'-Dimethoxylariciresinol 4-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560) glycoside that has been identified in various plant species, notably within the Lonicera genus, commonly known as honeysuckle.[1] Lignans (B1203133), a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential roles in cellular signaling pathways.

Physicochemical Properties

This compound is a complex molecule with a high degree of stereochemical diversity. Its physicochemical properties are summarized in the tables below, based on available data from chemical databases and supplier information.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₁₃ | [1][2][3] |

| Molecular Weight | 582.59 g/mol | [1][2][3] |

| CAS Number | 154418-16-3 | [1][2] |

| Appearance | Typically exists as a solid at room temperature. | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 790.7 ± 60.0 °C at 760 mmHg | [1] |

| Flash Point | 432.0 ± 32.9 °C | [1] |

| LogP | -1.5 | [1] |

| Hydrogen Bond Donor Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 13 | [1] |

| Rotatable Bond Count | 11 | [1] |

| Topological Polar Surface Area | 186 Ų | [2] |

| Exact Mass | 582.23124126 Da | [2] |

Table 3: Solubility and Storage

| Condition | Details | Source |

| Solubility | Soluble in DMSO. May also be soluble in water, ethanol, and DMF. | [1] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C. | [1] |

| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. | [1] |

Experimental Protocols

Representative Isolation and Purification Protocol

This protocol is a composite of general methods for isolating lignan glycosides from plant materials.

-

Plant Material Preparation: Air-dried and powdered aerial parts of Lonicera japonica are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 80% aqueous methanol (B129727) at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Fraction Selection: The n-butanol fraction, which is expected to contain the polar glycosides, is selected for further purification.

-

Column Chromatography (Macroporous Resin): The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove sugars and highly polar compounds, followed by elution with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% methanol).

-

Column Chromatography (Silica Gel): Fractions enriched with the target compound, as determined by thin-layer chromatography (TLC), are pooled and further purified by silica (B1680970) gel column chromatography using a chloroform-methanol gradient.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient system.

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound. The expected [M-H]⁻ or [M+Na]⁺ ions would confirm the molecular formula C₂₈H₃₈O₁₃.

¹H NMR and ¹³C NMR spectra are recorded to elucidate the detailed structure. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, including the position of the glycosidic linkage. While specific spectral data for this compound is not available in the searched literature, a representative ¹³C NMR spectrum is available on PubChem.[2]

Potential Signaling Pathways and Biological Activity

Lignans are well-documented for their antioxidant and anti-inflammatory activities. While the specific signaling pathways modulated by this compound have not been extensively studied, the broader class of lignans is known to interact with several key cellular pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Lignans are known to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Caption: Nrf2-mediated antioxidant signaling pathway potentially activated by this compound.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Lignans have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response.

Caption: NF-κB-mediated inflammatory signaling pathway potentially inhibited by this compound.

Experimental Workflow for Biological Activity Assessment

A general workflow for assessing the biological activity of this compound is outlined below.

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a lignan glycoside with physicochemical properties that make it a promising candidate for further investigation in drug discovery and development. Its potential to modulate key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways, warrants more in-depth studies to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their exploration of this and other related natural products.

References

The intricate Pathway of Lignan Glucoside Biosynthesis in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Lignan (B3055560) glucosides, a diverse class of phenylpropanoid derivatives, are pivotal secondary metabolites in the plant kingdom, playing crucial roles in defense mechanisms and demonstrating significant potential for human health applications, including anticancer and antioxidant activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of lignan glucosides, detailing the key enzymatic steps, regulatory networks, and experimental methodologies for their study.

The Core Biosynthetic Pathway: From Phenylalanine to Lignan Glucosides

The journey from the primary metabolite L-phenylalanine to the complex structures of lignan glucosides involves a series of coordinated enzymatic reactions, beginning with the general phenylpropanoid pathway and branching into the specialized lignan pathway.

The General Phenylpropanoid Pathway: Building the Monolignol Precursors

The initial steps of the pathway are shared with the biosynthesis of other phenylpropanoids, such as lignin (B12514952) and flavonoids.[1][2] The primary objective of this stage is the production of monolignols, the C6-C3 building blocks of lignans (B1203133).

The key enzymatic steps include:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.[2]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its corresponding CoA thioester, p-coumaroyl-CoA.

-

Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates the p-coumaroyl moiety.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces the CoA thioester to the corresponding aldehyde (e.g., coniferaldehyde).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the aldehyde to the corresponding alcohol, yielding monolignols such as coniferyl alcohol.

The Lignan-Specific Pathway: Dimerization and Tailoring

The divergence into the lignan-specific pathway begins with the oxidative coupling of two monolignol units. This critical step is often guided by a unique class of proteins.

-

Dirigent Proteins (DIRs): These proteins are not enzymes themselves but play a crucial role in directing the stereoselective coupling of monolignol radicals, which are generated by oxidases like laccases or peroxidases.[3][4][5] This precise control determines the specific stereochemistry of the resulting lignan, for example, the formation of (+)- or (-)-pinoresinol (B158572) from two molecules of coniferyl alcohol.[5] The core of DIRs is a β-barrel fold that likely binds and stabilizes quinone methide intermediates, guiding their specific coupling.[6]

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356).[7][8][9] Different PLRs can exhibit distinct enantiospecificities, contributing to the diversity of lignan stereoisomers found in different plant species and tissues.[9][10]

-

Secoisolariciresinol Dehydrogenase (SDH): This NAD(P)+-dependent enzyme catalyzes the oxidation of secoisolariciresinol to matairesinol.[11][12][13][14]

The Final Step: Glucosylation

The biosynthesis of lignan glucosides culminates in the attachment of one or more glucose moieties to the lignan aglycone. This reaction is catalyzed by:

-

UDP-Glycosyltransferases (UGTs): This large family of enzymes utilizes UDP-glucose as a sugar donor to glycosylate a wide range of acceptor molecules, including lignans.[15][16][17] The glucosylation enhances the water solubility, stability, and transport of lignans within the plant.[15] Different UGTs exhibit varying substrate specificities, leading to the formation of a diverse array of lignan glucosides.[15][17][18]

Quantitative Data on Key Enzymes and Metabolites

Understanding the quantitative aspects of the lignan biosynthetic pathway is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data for selected enzymes and the concentration of a prominent lignan glucoside.

| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (units/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp (°C) |

| Pinoresinol-Lariciresinol Reductase (PLR) | Forsythia intermedia | (+)-Pinoresinol | 1.8 | 1.3 (pkat) | - | 7.0 | 30 |

| (+)-Lariciresinol | 1.2 | 1.1 (pkat) | - | 6.5 | 30 | ||

| Secoisolariciresinol Dehydrogenase (SDH) | Forsythia intermedia | (-)-Secoisolariciresinol | 4.5 | - | 0.44 | 8.5 | 30 |

| UDP-Glycosyltransferase (IiUGT4) | Isatis indigotica | Lariciresinol | 102.3 | - | 0.19 | 8.0 | 35 |

| UDP-Glycosyltransferase (LuUGT74S1) | Linum usitatissimum | Secoisolariciresinol | 1650 | - | - | 8.0 | 30 |

| Lignan Glucoside | Plant | Tissue | Concentration | Reference |

| Secoisolariciresinol Diglucoside (SDG) | Linum usitatissimum (Flaxseed) | Seed Coat | 16.4 mg/g | [11] |

| Whole Seed | 6.1 - 13.0 mg/g | [19] | ||

| Germinated Seed (72h) + Microwave (10s) | Increased content | [20] |

Experimental Protocols

This section provides an overview of key experimental protocols for studying the lignan glucoside biosynthetic pathway.

Lignan Extraction from Plant Material

Objective: To extract lignans from plant tissues for subsequent analysis.

Materials:

-

Plant tissue (e.g., seeds, leaves, stems)

-

Mortar and pestle or grinder

-

Liquid nitrogen

-

Methanol (B129727) (or ethanol)

-

Water

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Protocol:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.

-

Add a 70-80% aqueous methanol (or ethanol) solution to the powdered tissue (e.g., 10 mL per gram of tissue).

-

Vortex or sonicate the mixture for a specified time (e.g., 30-60 minutes).

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant.

-

Repeat the extraction of the pellet 2-3 times and pool the supernatants.

-

Evaporate the solvent from the pooled supernatant using a rotary evaporator or a stream of nitrogen.

-

The resulting extract can be redissolved in a suitable solvent for analysis.

For the analysis of total lignans, a hydrolysis step (acidic, alkaline, or enzymatic) is required to release lignans from their glycosidic linkages.[21]

Quantification of Lignans and their Glucosides by LC-MS/MS

Objective: To accurately quantify the concentration of specific lignans and their glucosides in a plant extract.

Instrumentation:

-

Liquid chromatograph (LC) coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

General Procedure:

-

Prepare a standard curve for each lignan and lignan glucoside of interest using commercially available standards.

-

Reconstitute the dried plant extract in a suitable solvent (e.g., methanol).

-

Inject a known volume of the sample onto the LC-MS/MS system.

-

Separate the compounds using a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detect and quantify the target compounds using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte.

-

Calculate the concentration of each lignan and lignan glucoside in the sample by comparing its peak area to the standard curve.

Enzyme Activity Assay for Pinoresinol-Lariciresinol Reductase (PLR)

Objective: To measure the enzymatic activity of PLR in a protein extract.

Materials:

-

Protein extract containing PLR

-

Buffer (e.g., Tris-HCl, pH 7.0)

-

NADPH

-

Pinoresinol (substrate)

-

HPLC system with a UV detector

Protocol:

-

Prepare a reaction mixture containing the buffer, NADPH, and the protein extract.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding pinoresinol.

-

Incubate the reaction for a specific time period.

-

Stop the reaction by adding an acid (e.g., HCl) or by rapid freezing.

-

Analyze the reaction mixture by HPLC to separate and quantify the substrate (pinoresinol) and the products (lariciresinol and secoisolariciresinol).

-

Calculate the enzyme activity based on the rate of product formation or substrate consumption.

Recombinant Protein Expression and Purification

Objective: To produce and purify a specific enzyme (e.g., PLR, SDH, UGT) for detailed biochemical characterization.

General Workflow:

-

Cloning: The cDNA encoding the target enzyme is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).[22][23]

-

Transformation: The expression vector is transformed into a suitable host organism (e.g., E. coli BL21(DE3)).

-

Expression: The host cells are cultured, and protein expression is induced (e.g., with IPTG for E. coli).

-

Lysis: The cells are harvested and lysed to release the recombinant protein.

-

Purification: The recombinant protein is purified from the cell lysate using a series of chromatographic techniques, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography for further purification.[23]

-

Verification: The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting.

Visualizing the Pathway and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures.

References

- 1. debiq.eel.usp.br [debiq.eel.usp.br]

- 2. researchgate.net [researchgate.net]

- 3. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Dirigent protein subfamily function and structure in terrestrial plant phenol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing lignan biosynthesis by over-expressing pinoresinol lariciresinol reductase in transgenic wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Secoisolariciresinol Diglucoside (SDG) Isolated from Flaxseed, an Alternative to ACE Inhibitors in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]

- 13. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Secoisolariciresinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Substrate specificity of plant UDP-dependent glycosyltransferases predicted from crystal structures and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystal structures of pinoresinol-lariciresinol and phenylcoumaran benzylic ether reductases and their relationship to isoflavone reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research Portal [rex.libraries.wsu.edu]

- 23. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring lignan (B3055560) glucoside, 5,5'-Dimethoxylariciresinol 4-O-glucoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound is a lignan glycoside that has been isolated from various plant species, including Lonicera maackii and Phellodendron amurense. Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest in the field of pharmacology and drug discovery. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of such compounds, forming the foundation for further biological and medicinal chemistry studies. This guide presents the available NMR and MS data for this compound in a structured format to facilitate its use in research and development.

Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (Predicted/Typical Values)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone Moiety | |||

| 2', 6' | 6.50-6.70 | s | |

| 7 | 2.50-2.70 | m | |

| 8 | 2.80-3.00 | m | |

| 7' | 4.60-4.80 | d | ~4-5 |

| 8' | 2.30-2.50 | m | |

| 9a | 3.80-4.00 | dd | ~8, 6 |

| 9b | 3.60-3.80 | dd | ~8, 7 |

| 9'a | 3.70-3.90 | dd | ~9, 5 |

| 9'b | 3.40-3.60 | dd | ~9, 7 |

| 3, 5-OCH₃ | 3.80-3.90 | s | |

| 3', 5'-OCH₃ | 3.70-3.80 | s | |

| Glucoside Moiety | |||

| 1'' | 4.80-5.00 | d | ~7-8 |

| 2'' | 3.40-3.60 | m | |

| 3'' | 3.30-3.50 | m | |

| 4'' | 3.20-3.40 | m | |

| 5'' | 3.30-3.50 | m | |

| 6''a | 3.80-4.00 | dd | ~12, 2 |

| 6''b | 3.60-3.80 | dd | ~12, 5 |

Table 2: ¹³C NMR Data for this compound

| Position | δC (ppm) |

| Aglycone Moiety | |

| 1 | ~135 |

| 2, 6 | ~105 |

| 3, 5 | ~153 |

| 4 | ~138 |

| 1' | ~132 |

| 2', 6' | ~104 |

| 3', 5' | ~148 |

| 4' | ~135 |

| 7 | ~33 |

| 8 | ~42 |

| 9 | ~72 |

| 7' | ~83 |

| 8' | ~46 |

| 9' | ~61 |

| 3, 5-OCH₃ | ~56 |

| 3', 5'-OCH₃ | ~56 |

| Glucoside Moiety | |

| 1'' | ~102 |

| 2'' | ~75 |

| 3'' | ~78 |

| 4'' | ~71 |

| 5'' | ~77 |

| 6'' | ~62 |

Note: The chemical shifts (δ) are in parts per million (ppm) and are typically referenced to a residual solvent peak. The data in these tables are illustrative and require confirmation from dedicated spectroscopic studies of the pure compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (Calculated) | [M+Na]⁺ (Calculated) | Molecular Formula |

| ESI | 583.2385 | 605.2204 | C₂₈H₃₈O₁₃ |

The fragmentation pattern in tandem MS (MS/MS) experiments would be expected to show a characteristic loss of the glucose moiety (162.0528 Da), leading to a prominent fragment ion corresponding to the aglycone. Further fragmentation of the aglycone would provide structural information about the lignan core.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on standard methodologies for natural product chemistry.

Isolation of this compound

A typical isolation procedure involves the extraction of the dried and powdered plant material (e.g., stems or leaves of Lonicera maackii) with a polar solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of chromatographic separations. This often includes partitioning between immiscible solvents of varying polarities (e.g., water and ethyl acetate) to achieve a preliminary fractionation. The fraction containing the target compound is then purified using techniques such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The purified compound is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard NMR experiments include:

-

¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR and DEPT: To identify the chemical shifts of all carbon atoms and to distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton correlations (COSY), direct one-bond proton-carbon correlations (HSQC), and long-range two- and three-bond proton-carbon correlations (HMBC). These experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

Mass Spectrometry

Mass spectral data are generally acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. Data is collected in both positive and negative ion modes to obtain the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively, as well as adducts such as the sodium adduct ([M+Na]⁺). Tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which helps in the structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. As new research emerges, this document will be updated to reflect the most current and comprehensive data available.

Unveiling the Bioactivity of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a lignan (B3055560) glucoside that has been isolated from sources such as Lonicera maackii[1]. As a member of the lignan family of polyphenols, which are known for their diverse biological activities, DMAG is a compound of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the biological activity screening of DMAG, with a primary focus on its role in the reversal of multidrug resistance in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug discovery.

Reversal of Multidrug Resistance

The most significant biological activity reported for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy, and agents that can overcome it are of great clinical interest.

Quantitative Data

The efficacy of DMAG in sensitizing doxorubicin-resistant human leukemia cells (K562/DOX) to the chemotherapeutic agent doxorubicin (B1662922) is summarized in the table below.

| Cell Line | Treatment | IC50 of Doxorubicin (μM) | Fold Resistance Reversal | Reference |

| K562 (Parental) | Doxorubicin alone | 1.07 ± 0.09 | - | [2] |

| K562/DOX | Doxorubicin alone | 34.93 ± 1.37 | - | [2][3] |

| K562/DOX | Doxorubicin + 1.0 μM DMAG | 12.51 ± 1.28 | 2.79 | [2][3] |

| K562/DOX | Doxorubicin + Verapamil (Positive Control) | - | 1.21 | [2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: K562/DOX cells are seeded into 96-well plates at a specific density.

-

Treatment: The cells are treated with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of DMAG (e.g., 1.0 μM).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.[1][2][3]

This assay is used to distinguish between healthy, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Cell Treatment: K562/DOX cells are treated with doxorubicin and/or DMAG for different time points.

-

Staining: Cells are stained with Hoechst 33342, which stains the nuclei of all cells, and Propidium Iodide (PI), which only enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Microscopy: The stained cells are observed under a fluorescence microscope.

-

Analysis: Apoptotic cells are identified by condensed or fragmented nuclei (stained by Hoechst 33342) while maintaining membrane integrity (excluding PI).[1][3]

This assay measures the effect of DMAG on the intracellular concentration of doxorubicin or other P-glycoprotein substrates like rhodamine 123.

-

Cell Incubation: K562/DOX cells are incubated with doxorubicin (e.g., 15.0 μM) or rhodamine 123 in the presence or absence of DMAG (e.g., 1.0 μM) for a specific time (e.g., 1 hour).[1][2]

-

Washing: The cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular drugs.

-

Fluorescence Measurement: The intracellular fluorescence of doxorubicin or rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.

-

Data Analysis: An increase in fluorescence intensity in the presence of DMAG indicates an inhibition of drug efflux. In one study, a 1.0 μM concentration of DMAG resulted in a 2.3-fold increase in doxorubicin fluorescence intensity and a 49.11% increase in rhodamine 123 fluorescence intensity in K562/DOX cells.[1][2]

Signaling Pathways and Mechanism of Action

The reversal of multidrug resistance by DMAG is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells. By blocking P-gp, DMAG increases the intracellular accumulation of drugs like doxorubicin, thereby enhancing their cytotoxic effects.

Caption: Proposed mechanism of DMAG in reversing multidrug resistance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening compounds for their ability to reverse multidrug resistance.

Caption: Experimental workflow for MDR reversal screening.

Other Potential Biological Activities

While the primary reported activity of this compound is the reversal of MDR, its chemical structure as a lignan glucoside suggests the potential for other biological activities, such as antioxidant and anti-inflammatory effects. However, at the time of this writing, there is a lack of direct experimental evidence from the searched literature specifically for DMAG in these areas.

Lignans (B1203133), as a class of compounds, are known to possess antioxidant properties due to their phenolic hydroxyl groups, which can scavenge free radicals. Similarly, various lignans and their glucosides have demonstrated anti-inflammatory activities by modulating inflammatory pathways. Further research is warranted to investigate whether this compound exhibits these properties.

Conclusion

This compound has been identified as a potent agent for reversing multidrug resistance in doxorubicin-resistant human leukemia cells. Its mechanism of action involves the inhibition of the P-glycoprotein efflux pump, leading to increased intracellular accumulation and enhanced cytotoxicity of chemotherapeutic drugs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of DMAG in oncology. Future studies should aim to explore its efficacy in other MDR cancer models and to investigate its potential antioxidant and anti-inflammatory activities.

References

- 1. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan (B3055560), a class of polyphenolic compounds widely distributed in the plant kingdom. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound, intended to support further research and drug development efforts. Lignans (B1203133) have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.

Discovery and Natural Occurrence

This compound has been identified and isolated from at least two plant species:

-

Amur Honeysuckle (Lonicera maackii) : This deciduous shrub, native to parts of Asia, is a known source of this lignan.[1]

-

Amur Cork Tree (Phellodendron amurense) : The bark of this tree, a traditional component in Chinese medicine, has also been reported to contain this compound.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₁₃ | PubChem |

| Molecular Weight | 582.6 g/mol | PubChem |

| CAS Number | 154418-16-3 | Chemical Abstracts Service |

| Appearance | Solid (predicted) | --- |

| XLogP3 | -1.3 | PubChem |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of research and further investigation. Below are generalized methodologies for the isolation and characterization of lignans, including this compound, from plant sources.

General Isolation Workflow for Lignans from Plant Material

The isolation of this compound typically follows a multi-step process involving extraction and chromatographic purification.

Caption: A generalized workflow for the isolation of this compound.

1. Extraction:

-

The dried and powdered plant material (e.g., leaves or bark) is subjected to extraction with a polar solvent such as methanol or ethanol (B145695) at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

2. Fractionation:

-

The resulting crude extract is then concentrated under reduced pressure.

-

The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Lignan glycosides, being polar, are often enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to various chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size, with methanol often used as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

-

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the proton and carbon framework of the molecule and the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Biological Activities and Signaling Pathways (General for Lignans)

While specific quantitative data for the biological activities of this compound are not extensively reported in the currently available literature, the broader class of lignans is known to modulate several key signaling pathways. This provides a predictive framework for the potential biological effects of this compound.

Lignans are known to exert their effects through various mechanisms, including the modulation of inflammatory and oxidative stress pathways.

Caption: Predicted modulation of key signaling pathways by lignans.

-

Nuclear Factor-kappa B (NF-κB) Pathway: Many lignans have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Lignans can also modulate the MAPK signaling cascade, which is involved in cellular processes such as inflammation, cell proliferation, and apoptosis.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Some lignans are known to activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

Conclusion and Future Directions

This compound is a naturally occurring lignan with potential for further scientific investigation. While its presence in Lonicera maackii and Phellodendron amurense is established, a significant gap exists in the literature regarding its specific biological activities and the historical details of its discovery. Future research should focus on:

-

Quantitative Bioactivity Studies: In-depth investigation of its anti-inflammatory, antioxidant, and cytotoxic activities, including the determination of IC₅₀ values against various cell lines and enzyme targets.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a therapeutic agent.

-

Historical Archival Research: A thorough review of older phytochemical literature, particularly from the regions where the source plants are endemic, may yet uncover the original report of its discovery.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound, highlighting the current state of knowledge and outlining key areas for future exploration.

References

Pharmacological Potential of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a lignan (B3055560) glucoside that has been isolated from medicinal plants such as Lonicera maackii and Mahonia aquifolium. While the pharmacological profile of this specific compound is not extensively studied, existing research has unveiled a significant potential in overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological activity of DMAG, with a primary focus on its role as an MDR reversal agent. This document summarizes key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the proposed mechanism of action. The information presented herein aims to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound (DMAG) is a member of this class, but specific research into its pharmacological potential is limited. A notable study has demonstrated its efficacy in reversing doxorubicin (B1662922) resistance in human leukemia cells, suggesting a potential application in combination cancer therapy. This guide will delve into the specifics of this finding.

Reversal of Multidrug Resistance

The primary pharmacological activity reported for this compound is its ability to reverse multidrug resistance in cancer cells. A key study investigated the effects of DMAG on doxorubicin-resistant human leukemia K562/DOX cells.

Quantitative Data

The following tables summarize the quantitative data from the study, highlighting the efficacy of DMAG in sensitizing resistant cancer cells to doxorubicin.

Table 1: Effect of DMAG on the Cytotoxicity of Doxorubicin in K562/DOX Cells [1]

| Treatment | IC50 of Doxorubicin (µM) |

| Doxorubicin alone | 34.93 ± 1.37 |

| Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 |

Table 2: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123 in K562/DOX Cells [1]

| Treatment | Parameter | Result |

| 15.0 µM Doxorubicin alone (1 hr) | Fluorescence Intensity | 33093.12 |

| 15.0 µM Doxorubicin + 1.0 µM DMAG (1 hr) | Fluorescence Intensity | 2.3-fold higher than Doxorubicin alone |

| Rhodamine 123 alone | Fluorescence Intensity | Baseline |

| Rhodamine 123 + 1.0 µM DMAG | Fluorescence Intensity | Increased by 49.11% compared to Rhodamine 123 alone |

Mechanism of Action

The study suggests that DMAG reverses multidrug resistance by inhibiting the drug efflux activity of P-glycoprotein (P-gp), a transmembrane protein that actively pumps chemotherapeutic agents out of cancer cells. By inhibiting P-gp, DMAG increases the intracellular concentration of doxorubicin, thereby enhancing its cytotoxic effect and inducing apoptosis.[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the pharmacological potential of DMAG in the context of multidrug resistance.

Cell Culture

Doxorubicin-resistant human leukemia cells (K562/DOX) and their parental sensitive cell line (K562) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere. The K562/DOX cell line is maintained in a medium containing 1 µg/mL doxorubicin to maintain its drug-resistant phenotype.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to assess the effect of DMAG on doxorubicin sensitivity.

Apoptosis Assay (Propidium Iodide/Hoechst 33342 Double Staining)

This assay is used to investigate the effect of DMAG on doxorubicin-induced cellular apoptosis.

-

Cell Treatment: K562/DOX cells are treated with doxorubicin in the presence or absence of DMAG for specified time intervals.

-

Staining: Cells are harvested and stained with Hoechst 33342 and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

Analysis: Stained cells are analyzed by fluorescence microscopy or flow cytometry. Hoechst 33342 stains the nuclei of all cells, while PI only stains the nuclei of dead cells with compromised membranes. Apoptotic cells are identified by condensed or fragmented chromatin stained brightly by Hoechst 33342.

Intracellular Drug Accumulation Assay

This assay evaluates the effect of DMAG on the drug efflux activity of P-glycoprotein.

-

Cell Incubation: K562/DOX cells are pre-incubated with or without DMAG.

-

Substrate Addition: Doxorubicin or Rhodamine 123 (a known P-gp substrate) is added to the cell suspension.

-

Incubation: Cells are incubated for a specific period to allow for drug uptake and efflux.

-

Analysis: The intracellular fluorescence of doxorubicin or Rhodamine 123 is measured using a flow cytometer or a high-content screening system. An increase in fluorescence in the presence of DMAG indicates inhibition of P-gp-mediated efflux.

Other Potential Pharmacological Activities

While the reversal of multidrug resistance is the most well-documented activity of this compound, its chemical structure as a lignan glucoside suggests the potential for other pharmacological effects, such as antioxidant and anti-inflammatory activities. However, to date, there is a lack of specific experimental studies investigating these properties for this particular compound. Research on other lignans and their glycosides has shown promising results in these areas, indicating that this could be a valuable avenue for future investigation of DMAG.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multidrug resistance reversal agent in preclinical studies. Its ability to inhibit P-glycoprotein and enhance the efficacy of conventional chemotherapeutics warrants further investigation. Future research should focus on:

-

Elucidating the precise molecular interactions between DMAG and P-glycoprotein.

-

Evaluating the efficacy and safety of DMAG in in vivo cancer models.

-

Investigating other potential pharmacological activities, particularly its antioxidant and anti-inflammatory properties.

-

Exploring its potential in overcoming resistance mediated by other ABC transporters.

The development of DMAG as an adjunct to chemotherapy could offer a novel strategy to combat drug resistance and improve patient outcomes in oncology.

References

Methodological & Application

Application Note: Quantitative Analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside. This method is applicable to the analysis of this lignan (B3055560) glucoside in purified samples and plant extracts. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This document provides comprehensive experimental protocols, method validation data, and a visual workflow to guide researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] this compound is a specific lignan glucoside that has been isolated from various plant species, including Honeysuckle (Lonicera japonica) and Lonicera maackii.[2][3] The accurate quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of lignans.[1] This application note presents a reliable HPLC method developed for the quantitative analysis of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H38O13 | [2][4] |

| Molecular Weight | 582.59 g/mol | [2][4] |

| CAS Number | 154418-16-3 | [2][5] |

| Appearance | Typically exists as a solid at room temperature. | [2] |

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Acetic acid (glacial, analytical grade).

-

Water (deionized or HPLC grade).

-

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material at a temperature below 60°C to prevent degradation of the lignans.[6] Grind the dried material into a fine powder to increase the surface area for extraction.[1]

-

Extraction: Accurately weigh approximately 1 g of the powdered plant material into a flask. Add 20 mL of 80% aqueous methanol.[1][7] Extract the sample using ultrasonication for 30-60 minutes.[1]

-

Purification and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial before injection.[1] For oil-rich samples, a pre-extraction defatting step with n-hexane may be required.[1]

Method Validation (Hypothetical Data)

1. Linearity

A calibration curve was generated by plotting the peak area against the concentration of the working standard solutions.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 25,000 |

| 5 | 125,000 |

| 10 | 250,000 |

| 25 | 625,000 |

| 50 | 1,250,000 |

| 100 | 2,500,000 |

| Linear Regression | y = 25000x - 150 |

| Correlation Coefficient (r²) | 0.9998 |

2. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.35 |

| Limit of Quantitation (LOQ) | 1.05 |

3. Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 25 µg/mL.

| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Relative Standard Deviation | 0.85% | 1.52% |

4. Accuracy

The accuracy was determined by a recovery study, where a known amount of the standard was spiked into a sample matrix.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.85 | 98.5 |

| 25 | 25.4 | 101.6 |

| 50 | 49.2 | 98.4 |

| Average Recovery | 99.5% |

Workflow Diagram

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is demonstrated to be a suitable and reliable approach for the quantitative analysis of this compound. The method exhibits excellent linearity, precision, and accuracy, making it a valuable tool for quality control and research in the fields of natural products, pharmacology, and drug development. The provided protocols for sample preparation and chromatographic analysis can be readily implemented in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Plants | 154418-16-3 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.154418-16-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | MDPI [mdpi.com]

- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Lignan Glucosides from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133) are a large group of polyphenolic compounds found in a wide variety of plants. Their glycosidic forms, known as lignan (B3055560) glucosides, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The efficient extraction and purification of these compounds from plant matrices are crucial steps for their study and utilization. This document provides detailed application notes and protocols for the extraction of lignan glucosides, focusing on modern, efficient methods and providing quantitative data to aid in methodological selection and optimization.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method and solvent system significantly impacts the yield and purity of the extracted lignan glucosides. Below is a summary of quantitative data from various studies, showcasing the effectiveness of different techniques.

| Plant Material | Target Lignan Glucoside(s) | Extraction Method | Solvent System | Temp. (°C) | Time | Solid:Solvent Ratio | Yield/Concentration |

| Saraca asoca bark | Lyoniside (B1256259) | Microwave-Assisted (MAE) | 70% Methanol (B129727) | N/A | 10 min | 1:30 | 9.4 mg/g[1][2] |

| Saraca asoca bark | Lyoniside | Reflux | 70% Methanol | N/A | 10 min | 1:30 | 4.2 mg/g[2] |

| Arctium lappa fruit | Arctiin | Microwave-Assisted (MAE) | 40% Methanol | N/A | 200 s (3 cycles) | 1:15 | 17.5% of extract[3] |

| Flaxseed | Secoisolariciresinol diglucoside (SDG) | Microwave-Assisted (MAE) | 1 M NaOH in 70% Methanol | N/A | 3 min | N/A | 16.1 mg/g[4] |

| Linum species roots | Justicidin B | Ultrasound-Assisted (UAE) | Methyl ethyl ketone | N/A | 5 min (50% power) | 1:400 | 44.4 mg/g DW (87.9% purity)[5] |

| Linum species roots | Justicidin B | Conventional (Maceration) | Methyl ethyl ketone | Room Temp. | 16 h | 1:400 | 51.9 mg/g DW (58.1% purity)[5] |

| Cereal Grains (Oats) | Total Lignans | Ultrasound-Assisted (UAE) | 80% Methanol | 40 | 60 min | 1:10 | 56.326 µ g/100 g[6][7] |